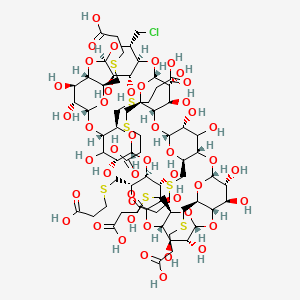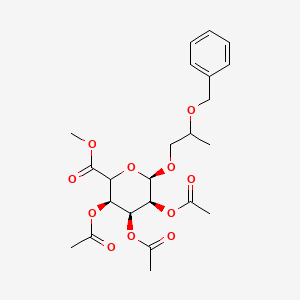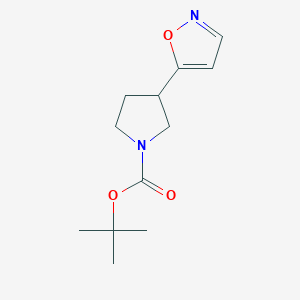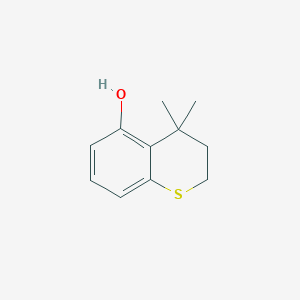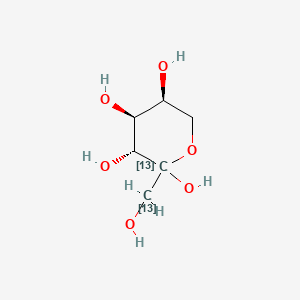
Acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate is a complex organic compound that belongs to the class of xanthene dyes. These compounds are known for their vibrant colors and are widely used in various applications, including biological staining, fluorescence microscopy, and as pH indicators.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate typically involves multiple steps, starting from basic organic compounds. The process may include:
Formation of the xanthene core: This can be achieved through the condensation of phthalic anhydride with resorcinol under acidic conditions.
Introduction of functional groups: Amino, carboxy, and sulfo groups are introduced through various substitution reactions, often involving reagents like sulfuric acid, nitric acid, and amines.
Final assembly: The final compound is assembled through a series of coupling reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxide derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in fluorescence microscopy and as a biological stain.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic tool.
Industry: Utilized in the manufacturing of dyes, pigments, and other colorants.
Wirkmechanismus
The mechanism of action of acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to cellular components, altering their fluorescence properties. In chemical applications, its reactivity is influenced by the presence of functional groups and the overall molecular structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: Another xanthene dye with similar fluorescence properties.
Rhodamine: Known for its use in fluorescence microscopy and as a tracer dye.
Eosin: Widely used in histology for staining tissues.
Uniqueness
Acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
Eigenschaften
Molekularformel |
C22H18N2O11S2 |
|---|---|
Molekulargewicht |
550.5 g/mol |
IUPAC-Name |
acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate |
InChI |
InChI=1S/C20H14N2O9S2.C2H4O2/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(23)24)12-6-8-14(22)19(33(28,29)30)17(12)31-16(11)18(13)32(25,26)27;1-2(3)4/h1-8,21H,22H2,(H,23,24)(H,25,26,27)(H,28,29,30);1H3,(H,3,4) |
InChI-Schlüssel |
ZEODGNAPYBBLHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC=C(C(=C1)C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)O)N)S(=O)(=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1,14,16-trihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10-trione](/img/structure/B13843415.png)
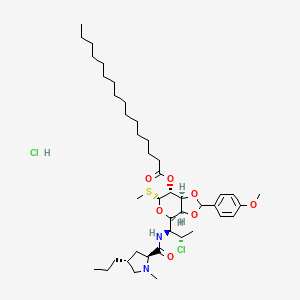
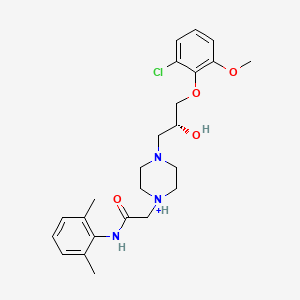
![2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride](/img/structure/B13843425.png)

